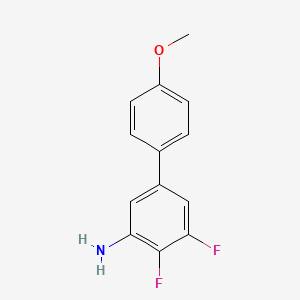
2,3-Difluoro-5-(4-methoxyphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-5-(4-methoxyphenyl)aniline: is an aromatic amine compound characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 2,3-Difluoro-5-(4-methoxyphenyl)aniline may involve multi-step synthesis processes that ensure high yield and purity. These processes often include catalytic hydrogenation, Bamberger rearrangement, and continuous flow reactors to optimize reaction conditions and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Difluoro-5-(4-methoxyphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 2,3-Difluoro-5-(4-methoxyphenyl)aniline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Fluorine atoms can increase the metabolic stability and bioavailability of drug molecules .
Industry: In the materials science industry, this compound can be used in the production of advanced materials with specific properties, such as increased thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-5-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The methoxyphenyl group can also contribute to the compound’s overall pharmacological profile by affecting its solubility and membrane permeability .
Comparación Con Compuestos Similares
2,3-Difluoroaniline: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-Methoxyaniline: Lacks the fluorine atoms, which can affect its reactivity and stability.
2,3-Difluoro-4-methoxyaniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 2,3-Difluoro-5-(4-methoxyphenyl)aniline is unique due to the combination of fluorine atoms and a methoxyphenyl group on the aniline core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C13H11F2NO |
|---|---|
Peso molecular |
235.23 g/mol |
Nombre IUPAC |
2,3-difluoro-5-(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H11F2NO/c1-17-10-4-2-8(3-5-10)9-6-11(14)13(15)12(16)7-9/h2-7H,16H2,1H3 |
Clave InChI |
OVBFHYJVXFHVMI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


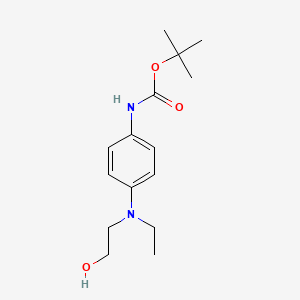


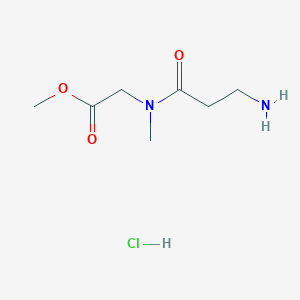
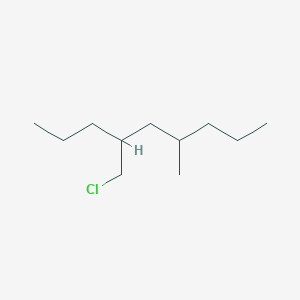
![N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B13572680.png)
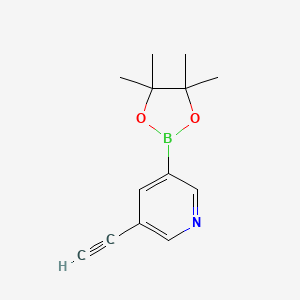
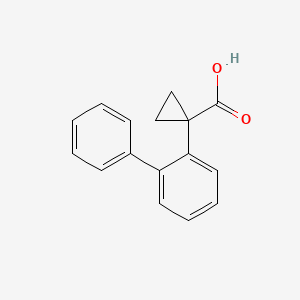

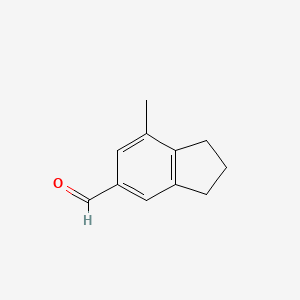
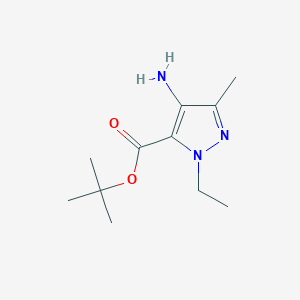

![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)
![Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13572711.png)
